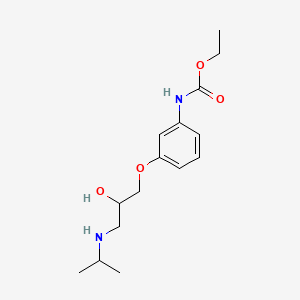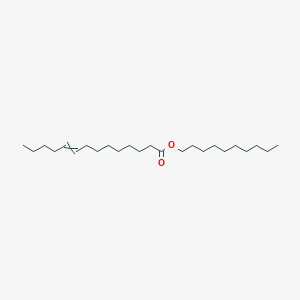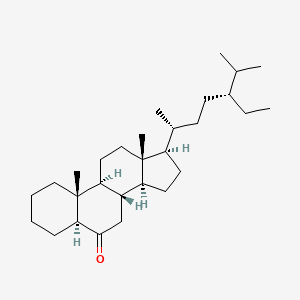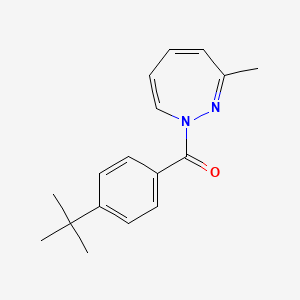![molecular formula C10H11N3O4 B14342255 2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid CAS No. 92530-70-6](/img/structure/B14342255.png)
2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid is a complex organic compound that features a pyridine ring and a hydrazine moiety
Preparation Methods
The synthesis of 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid typically involves the reaction of pyridine-4-carbaldehyde with hydrazine derivatives. One common method includes the condensation of pyridine-4-carbaldehyde with hydrazine hydrate, followed by the addition of diacetic acid. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .
Chemical Reactions Analysis
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Scientific Research Applications
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid include:
2,2’-{2-[(Pyridin-2-yl)methylidene]hydrazine-1,1-diyl}diacetic acid: This compound has a similar structure but with the pyridine ring at a different position.
2,2’-{2-[(Pyridin-3-yl)methylidene]hydrazine-1,1-diyl}diacetic acid: Another isomer with the pyridine ring at the 3-position.
1,2-Di(pyridin-4-yl)diazene: A related compound with a diazene linkage instead of a hydrazine moiety.
These compounds share similar chemical properties but differ in their reactivity and biological activities, making 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid unique in its applications and effects.
Properties
CAS No. |
92530-70-6 |
|---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-[carboxymethyl-(pyridin-4-ylmethylideneamino)amino]acetic acid |
InChI |
InChI=1S/C10H11N3O4/c14-9(15)6-13(7-10(16)17)12-5-8-1-3-11-4-2-8/h1-5H,6-7H2,(H,14,15)(H,16,17) |
InChI Key |
FMGVJLHGTHPBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C=NN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


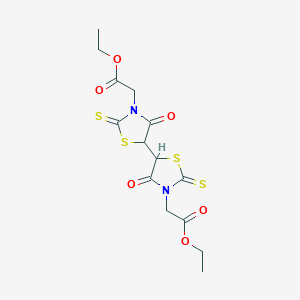
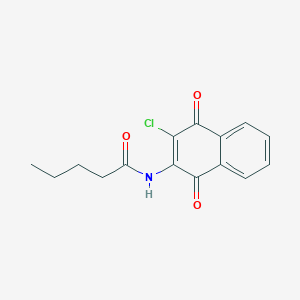
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
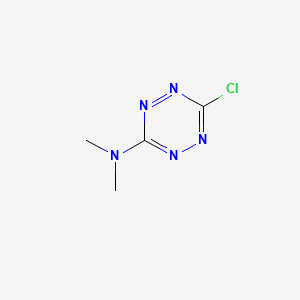
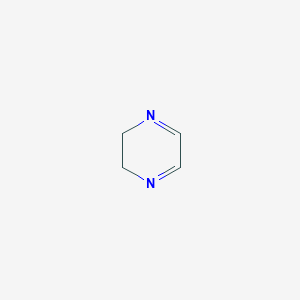
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
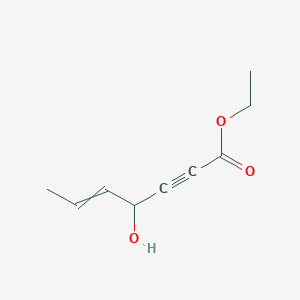
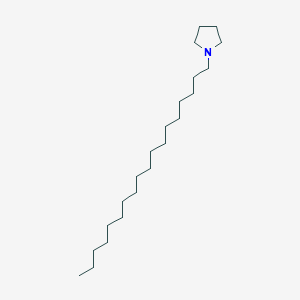

![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
